tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate: is an organic compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group attached to a carbamate structure. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds are often used as building blocks in the synthesis of model n-substituted oligoglycines .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s boiling point is predicted to be 3638±420 °C , which may influence its bioavailability.
Result of Action
Brominated compounds often participate in reactions that result in the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-hydroxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets .
Medicine: Its ability to undergo various chemical modifications makes it a valuable starting material for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Comparison with Similar Compounds
- tert-butyl N-[(3-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(3-fluoro-2-hydroxyphenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(3-iodo-2-hydroxyphenyl)methyl]-N-methylcarbamate
Comparison:
- Uniqueness: tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic applications .
- Reactivity: Compared to its chloro, fluoro, and iodo analogs, the bromo compound exhibits different reactivity patterns, particularly in substitution and oxidation reactions .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBUZVNYGAUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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